molecular formula C9H17ClN2O2 B150755 N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride CAS No. 134871-02-6

N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride

Cat. No. B150755
M. Wt: 220.69 g/mol
InChI Key: NHCLJLUJYIGMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride, also known as DEACB, is a chemical compound used in scientific research. It is a derivative of butanimidoyl chloride and is commonly used as a reagent in organic synthesis. DEACB has been found to have a variety of biochemical and physiological effects, making it a valuable tool in scientific research.

Mechanism Of Action

The mechanism of action of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride is not fully understood, but it is thought to act as a carbonylating agent, introducing carbonyl groups into organic molecules. This can lead to changes in the chemical and physical properties of these molecules, allowing for the creation of novel compounds with unique properties.

Biochemical And Physiological Effects

N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride has also been found to have antitumor activity and to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride is its versatility as a reagent in organic synthesis. It can be used to introduce specific functional groups into a wide range of molecules, making it a valuable tool in drug discovery and other areas of scientific research. However, N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride can be difficult to handle and can be dangerous if not used properly, so it is important to take appropriate safety precautions when working with this compound.

Future Directions

There are many potential future directions for research involving N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride. One area of interest is the development of new chemical reactions and synthetic methods using N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride as a reagent. Another area of research is the identification of novel drug compounds based on the chemical properties of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride. Additionally, the biochemical and physiological effects of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride could be further explored to better understand its potential therapeutic applications.

Synthesis Methods

N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride can be synthesized through a multi-step process involving the reaction of butanimidoyl chloride with diethylamine and phosgene. The resulting compound is then purified through a series of extraction and distillation processes to yield pure N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride.

Scientific Research Applications

N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is particularly useful in the synthesis of peptides and proteins, as it can be used to introduce specific functional groups into these molecules. N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride has also been used in the synthesis of novel drug compounds and in the development of new chemical reactions.

properties

CAS RN

134871-02-6

Product Name

N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate

InChI

InChI=1S/C9H17ClN2O2/c1-4-7-8(10)11-14-9(13)12(5-2)6-3/h4-7H2,1-3H3/b11-8-

InChI Key

NHCLJLUJYIGMNC-UHFFFAOYSA-N

Isomeric SMILES

CCC/C(=N/OC(=O)N(CC)CC)/Cl

SMILES

CCCC(=NOC(=O)N(CC)CC)Cl

Canonical SMILES

CCCC(=NOC(=O)N(CC)CC)Cl

synonyms

(1-chlorobutylideneamino) N,N-diethylcarbamate

Origin of Product

United States

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